5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine
Description
IUPAC Nomenclature and Systematic Chemical Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official IUPAC designation for this compound is (5-bromo-3-methylpyridin-2-yl)-piperidin-1-ylmethanone, which accurately describes the structural relationship between the pyridine ring system and the attached functional groups. Alternative IUPAC naming conventions render this compound as (5-bromo-3-methylpyridin-2-yl)(piperidin-1-yl)methanone, emphasizing the ketone functionality that bridges the pyridine and piperidine moieties.
The systematic naming approach begins with the identification of the principal heterocyclic framework, which is the pyridine ring bearing nitrogen at the 1-position according to standard numbering conventions. The bromine substitution occupies the 5-position relative to the pyridine nitrogen, while the methyl group is positioned at the 3-carbon. The carbonyl linkage at the 2-position connects the pyridine system to the piperidine ring through an amide bond formation. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates accurate chemical communication within the scientific community.
The Chemical Abstracts Service has assigned the registry number 934000-34-7 to this specific structural arrangement, providing a unique identifier that distinguishes it from related pyridine derivatives. The MDL number MFCD11520670 serves as an additional database identifier, enabling efficient retrieval of compound information across various chemical databases and literature sources. These standardized identification systems support consistent referencing and cataloging of the compound across different research contexts and applications.
Spectroscopic Characterization: NMR, LCMS, and IR Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. High-resolution proton Nuclear Magnetic Resonance analysis reveals distinctive signals consistent with the expected molecular structure, confirming the presence of aromatic protons, aliphatic methyl substituents, and piperidine ring hydrogens. The spectroscopic data demonstrates excellent correlation between observed chemical shifts and theoretical predictions based on the proposed molecular structure.
Liquid Chromatography-Mass Spectrometry analysis employs gradient elution conditions utilizing water with 0.05% trifluoroacetic acid as mobile phase A and acetonitrile with 0.05% trifluoroacetic acid as mobile phase B. The analytical method implements a gradient progression from 5% to 95% mobile phase B within 1.3 minutes at a flow rate of 1.0 milliliters per minute. Chromatographic separation occurs on an InfinityLab Poroshell 120 EC-C18 column with dimensions of 2.1×50 millimeters and particle size of 2.7 micrometers, maintained at 45 degrees Celsius.
Mass spectrometric detection in positive ionization mode reveals characteristic molecular ion peaks at mass-to-charge ratio 285, corresponding to the protonated molecular ion [M+H]⁺. The observed retention time of 1.86 minutes under these analytical conditions provides a reliable chromatographic identifier for compound confirmation. Integration results demonstrate excellent peak purity with area percentages of 95.72% for the primary component, confirming the high quality of the analytical sample.
Table 1: Liquid Chromatography-Mass Spectrometry Analytical Parameters
| Parameter | Specification |
|---|---|
| Mobile Phase A | Water (0.05% Trifluoroacetic Acid) |
| Mobile Phase B | Acetonitrile (0.05% Trifluoroacetic Acid) |
| Gradient Profile | 5% to 95% B in 1.3 minutes |
| Flow Rate | 1.0 milliliters per minute |
| Column | InfinityLab Poroshell 120 EC-C18 |
| Column Dimensions | 2.1×50 millimeters, 2.7 micrometers |
| Column Temperature | 45 degrees Celsius |
| Detection Mode | Positive Electrospray Ionization |
| Molecular Ion [M+H]⁺ | 285 mass-to-charge ratio |
| Retention Time | 1.86 minutes |
| Peak Purity | 95.72% |
Infrared spectroscopy analysis reveals characteristic absorption bands corresponding to the functional groups present in the molecular structure. The carbonyl stretching vibration appears in the region characteristic of amide functionality, typically observed between 1700-1630 wavenumbers according to standard infrared correlation tables. Aromatic carbon-hydrogen stretching vibrations manifest in the 3100-3000 wavenumber region, while aliphatic carbon-hydrogen stretches appear between 2990-2850 wavenumbers. The presence of the brominated aromatic system contributes to characteristic fingerprint region absorptions that provide additional structural confirmation.
Crystallographic Data and Molecular Packing Arrangements
The solid-state characterization of this compound reveals important insights into its molecular geometry and intermolecular interactions. Physical appearance analysis indicates that the compound exists as a white to off-white solid under standard laboratory conditions. This coloration suggests minimal electronic transitions in the visible spectrum and indicates the absence of extended conjugation systems that would typically produce more intense chromophores.
Crystal system classification requires detailed X-ray diffraction analysis to determine the specific arrangement of molecules within the solid lattice. The seven major crystal systems include cubic, tetragonal, hexagonal, trigonal, orthorhombic, monoclinic, and triclinic arrangements, each characterized by distinct unit cell parameters and symmetry operations. The molecular dimensions and intermolecular interaction patterns of this compound would be expected to influence its crystallographic behavior and solid-state stability.
Molecular packing considerations must account for the presence of the bromine substituent, which introduces both steric bulk and potential halogen bonding interactions. The piperidine ring system adopts preferred conformations that minimize steric strain while maximizing favorable intermolecular contacts. The carbonyl group serves as both a hydrogen bond acceptor and a site for dipole-dipole interactions, contributing to the overall crystal stability and melting point characteristics of the compound.
Storage recommendations specify room temperature conditions, suggesting that the crystalline form remains stable under ambient laboratory environments without requiring specialized temperature control. This thermal stability indicates robust intermolecular interactions within the crystal lattice that resist thermal disruption under normal handling conditions.
Computational Chemistry: LogP, TPSA, and Rotatable Bond Analysis
Computational analysis of this compound provides quantitative descriptors that predict its physicochemical behavior and potential biological activity. The calculated logarithmic partition coefficient (LogP) value of 2.77862 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications. This LogP value positions the compound within an optimal range for pharmaceutical development, balancing lipophilic and hydrophilic characteristics.
Topological Polar Surface Area calculations yield a value of 33.2 square Angstroms, reflecting the contribution of nitrogen and oxygen heteroatoms to the overall molecular polarity. This relatively low Topological Polar Surface Area value suggests good passive diffusion potential across biological membranes, as compounds with values below 60-70 square Angstroms typically exhibit favorable absorption characteristics. The polar surface area calculation encompasses the nitrogen atoms in both the pyridine and piperidine rings, as well as the carbonyl oxygen functionality.
Hydrogen bonding analysis reveals two hydrogen bond acceptor sites and zero hydrogen bond donor sites within the molecular structure. The hydrogen bond acceptors correspond to the pyridine nitrogen and the carbonyl oxygen, both of which possess lone electron pairs capable of forming intermolecular hydrogen bonds with appropriate donor molecules. The absence of hydrogen bond donors reflects the fully substituted nature of all nitrogen and oxygen atoms in the structure.
Rotational bond analysis identifies one rotatable bond within the molecular framework, corresponding to the carbon-carbon connection between the pyridine ring and the carbonyl carbon. This limited rotational freedom suggests a relatively rigid molecular conformation that may enhance binding specificity to biological targets while reducing conformational entropy penalties upon binding. The constrained flexibility also contributes to predictable pharmacokinetic behavior and consistent molecular recognition patterns.
Table 2: Computational Physicochemical Parameters
| Parameter | Value | Significance |
|---|---|---|
| LogP | 2.77862 | Moderate lipophilicity, favorable membrane permeability |
| Topological Polar Surface Area | 33.2 Ų | Good passive diffusion potential |
| Hydrogen Bond Acceptors | 2 | Pyridine nitrogen and carbonyl oxygen |
| Hydrogen Bond Donors | 0 | Fully substituted heteroatoms |
| Rotatable Bonds | 1 | Limited conformational flexibility |
| Molecular Formula | C₁₂H₁₅BrN₂O | Moderate molecular complexity |
| Molecular Weight | 283.16 Daltons | Suitable for pharmaceutical applications |
Properties
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-7-10(13)8-14-11(9)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTNQXQJPDTGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214237 | |
| Record name | (5-Bromo-3-methyl-2-pyridinyl)-1-piperidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934000-34-7 | |
| Record name | (5-Bromo-3-methyl-2-pyridinyl)-1-piperidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934000-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-3-methyl-2-pyridinyl)-1-piperidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine is a chemical compound with the molecular formula C₁₂H₁₅BrN₂O and a molecular weight of approximately 283.164 g/mol. This compound features a pyridine ring that is substituted with a bromine atom, a methyl group, and a piperidin-1-yl carbonyl group. The unique structural attributes of this compound suggest potential biological activities, although comprehensive studies are still limited.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₅BrN₂O |
| Molecular Weight | 283.164 g/mol |
| CAS Number | 934000-34-7 |
| IUPAC Name | (5-bromo-3-methylpyridin-2-yl)-piperidin-1-ylmethanone |
The presence of the bromine atom is expected to enhance its reactivity, particularly in nucleophilic substitution reactions, while the piperidinyl group may contribute to its biological activity and solubility properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. However, specific research detailing its mechanisms of action or comprehensive biological profiles remains sparse.
Potential Biological Activities
- Antimicrobial Properties : Compounds containing piperidine rings have been associated with various antimicrobial activities. The structural similarity of this compound to known antimicrobial agents suggests it may possess similar properties .
- Enzyme Inhibition : The presence of the piperidinyl carbonyl group may allow for interactions with biological targets such as enzymes. For instance, studies on related piperidine derivatives have shown inhibitory activity against monoamine oxidase (MAO), which could be relevant for neuropharmacological applications .
- Cytotoxicity : Some derivatives of pyridine have demonstrated cytotoxic effects against cancer cell lines, indicating that further investigation into this compound's potential anticancer properties could be warranted.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are lacking, related research on piperidine derivatives provides valuable insights:
Example Studies
- Piperine Derivatives : Research has shown that piperine exhibits significant MAO inhibitory activity, suggesting that compounds with similar structures could also display such effects. For instance, piperine was found to inhibit MAO-A and MAO-B with IC50 values of 11.1 μM and 20.9 μM respectively .
- Cross-Coupling Reactions : Advances in synthetic methods for creating piperidine derivatives have led to the discovery of compounds with enhanced biological activities through cross-coupling reactions, highlighting the importance of structural modifications in drug development .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group, which activates the pyridine ring toward nucleophilic attack.
Mechanistic Insight : The reaction proceeds via a two-step process involving the formation of a Meisenheimer complex, followed by bromide elimination .
Cross-Coupling Reactions
The bromine atom serves as a handle for transition-metal-catalyzed cross-couplings, enabling C–C bond formation.
Example : In a Suzuki coupling, 5-bromo-3-methylpyridine derivatives react with arylboronic acids to form biaryl products in yields exceeding 70% .
Carbonyl Group Reactivity
The piperidinyl carbonyl moiety participates in condensation and hydrolysis reactions.
Limitation : The carbonyl group’s electron-withdrawing nature reduces susceptibility to nucleophilic attack compared to aliphatic ketones .
Piperidine Ring Modifications
The piperidine nitrogen can undergo alkylation or acylation to diversify the compound’s properties.
Halogen Exchange Reactions
The bromine atom can be replaced via halogen-exchange processes under metal-catalyzed conditions.
| Reaction Type | Conditions | Products | Catalyst |
|---|---|---|---|
| Finkelstein | CuI, DMF, 140°C | 5-Iodo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine | Limited by iodide solubility in polar solvents. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine (CAS: 1249612-38-1)
- Structure : Chlorine replaces the methyl group at position 2, retaining the piperidinyl carbonyl group.
- Molecular Formula : C₁₁H₁₂BrClN₂O (MW: 303.58) .
- Compared to the methyl group, chlorine may reduce lipophilicity, impacting membrane permeability. This analog could exhibit distinct reactivity in cross-coupling reactions due to the C–Cl bond’s susceptibility to nucleophilic substitution.
5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine (CAS: 1219967-98-2)
- Structure : A 3-methylpiperidinyl group replaces the piperidinyl carbonyl.
- Molecular Formula : C₁₂H₁₇BrN₂ (MW: 269.18) .
- Key Differences: The absence of the carbonyl group reduces hydrogen bonding capacity and polarity, increasing lipophilicity. This compound may exhibit improved blood-brain barrier penetration compared to the carbonyl-containing target compound.
5-Bromo-2-(2-methylpiperidin-1-yl)pyridine (CAS: 1220030-81-8)
- Structure : A 2-methylpiperidinyl group replaces the piperidinyl carbonyl.
- Molecular Formula : C₁₁H₁₅BrN₂ (MW: 255.15) .
- Key Differences :
- The methyl group on the piperidine ring creates a more rigid structure, which may reduce conformational flexibility during receptor binding.
- The lack of a carbonyl group diminishes solubility in polar solvents, which could limit bioavailability.
Functional Group Modifications
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine (CAS: 1335051-33-6)
- Structure : Piperazine at position 3 and an amine at position 2.
- Molecular Formula : C₉H₁₃BrN₄ (MW: 257.13) .
5-Amino-3-bromo-2-methylpyridine
- Structure: An amino group replaces the piperidinyl carbonyl.
- Molecular Formula : C₆H₆BrN₂ (MW: 189.03) .
- Key Differences: The amino group significantly increases polarity and basicity, altering solubility and pharmacokinetic profiles. This analog is more likely to participate in electrophilic aromatic substitution reactions compared to the carbonyl-containing target compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the piperidin-1-yl carbonyl group into pyridine derivatives?
- Methodological Answer : The piperidin-1-yl carbonyl moiety is typically introduced via nucleophilic substitution or coupling reactions. For example, acylation of pyridine intermediates with piperidine-derived reagents (e.g., piperidine-1-carbonyl chloride) under inert conditions (N₂ atmosphere) can yield the target structure. Bromination of precursor pyridines (e.g., 3-methylpyridine derivatives) using reagents like N-bromosuccinimide (NBS) can precede functionalization . Optimization of reaction conditions (temperature, solvent polarity) is critical to avoid side reactions such as over-bromination.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can identify key signals: the methyl group at δ ~2.3 ppm, bromine-induced deshielding of adjacent protons, and carbonyl carbon resonance at δ ~165–170 ppm.
- IR : The carbonyl stretch (C=O) appears at ~1650–1700 cm⁻¹, while N-H stretches (if present) are observed at ~3300 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, particularly cleavage at the carbonyl group .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on structurally related bromopyridines, this compound likely poses risks of skin/eye irritation (H315/H319) and respiratory sensitization. Use PPE (gloves, goggles), work in a fume hood, and implement waste management protocols for halogenated organics. Monitor for decomposition products (e.g., HBr) during reactions .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in tautomeric stability studies for pyridine-carbonyl derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria by comparing Gibbs free energies of possible tautomers. For example, studies on pyridinecarbonyl thiosemicarbazides show that the carbonyl-thione tautomer is most stable due to resonance stabilization . Pair computational results with experimental validation via variable-temperature NMR or X-ray crystallography to resolve discrepancies.
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 5-position undergoes Suzuki-Miyaura coupling with arylboronic acids, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄). Steric hindrance from the 3-methyl group may slow reactivity, requiring optimized ligand systems (e.g., SPhos) or elevated temperatures (80–100°C). Monitor reaction progress via TLC or LC-MS to avoid over-alkylation .
Q. How does the methyl group at the 3-position influence electronic and steric effects in catalytic systems?
- Methodological Answer : The methyl group increases electron density at the pyridine ring (inductive effect), potentially enhancing nucleophilic aromatic substitution (SNAr) at the 2-position. Steric effects may hinder access to the carbonyl group in coordination with metal catalysts (e.g., Ru or Ir complexes). Electrochemical studies (cyclic voltammetry) and Hammett parameters (σ values) can quantify these effects .
Q. What strategies mitigate conflicting crystallographic and spectroscopic data in structural analysis?
- Methodological Answer : Combine X-ray crystallography (to resolve solid-state conformation) with solution-phase techniques like NOESY NMR (to assess dynamic behavior). For example, tautomeric forms observed in crystals may differ from solution due to solvent polarity or hydrogen bonding. Use DFT-simulated IR/NMR spectra to cross-validate experimental data .
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
